N-(Dibenzo[b,f]oxepin-10-ylmethyl)-N-methylprop-2-yn-1-amine hydrochloride
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Overview
Description
N-(Dibenzo[b,f]oxepin-10-ylmethyl)-N-methylprop-2-yn-1-amine hydrochloride is a chemical compound that belongs to the class of dibenzo[b,f]oxepine derivatives. These compounds are characterized by a seven-membered oxepine ring fused with two benzene rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Dibenzo[b,f]oxepin-10-ylmethyl)-N-methylprop-2-yn-1-amine hydrochloride typically involves the reaction of dibenzo[b,f]oxepin-10-ylmethyl chloride with N-methylprop-2-yn-1-amine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylacetamide (DMA) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and yield. This method involves the use of a microwave reactor to carry out the reaction under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
N-(Dibenzo[b,f]oxepin-10-ylmethyl)-N-methylprop-2-yn-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxepinone derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted oxepine derivatives.
Scientific Research Applications
N-(Dibenzo[b,f]oxepin-10-ylmethyl)-N-methylprop-2-yn-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a microtubule inhibitor.
Medicine: Investigated for its potential antidepressant, anxiolytic, and antipsychotic properties.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(Dibenzo[b,f]oxepin-10-ylmethyl)-N-methylprop-2-yn-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and receptors, leading to its therapeutic effects. For example, it may act as a microtubule inhibitor, disrupting the normal function of microtubules in cells .
Comparison with Similar Compounds
Similar Compounds
- Dibenzo[b,f]oxepin-10-ylmethyl chloride
- N-methylprop-2-yn-1-amine
- Dibenzo[b,f]oxepin derivatives
Uniqueness
N-(Dibenzo[b,f]oxepin-10-ylmethyl)-N-methylprop-2-yn-1-amine hydrochloride stands out due to its unique combination of the dibenzo[b,f]oxepin scaffold with a prop-2-yn-1-amine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H18ClNO |
---|---|
Molecular Weight |
311.8 g/mol |
IUPAC Name |
N-(benzo[b][1]benzoxepin-5-ylmethyl)-N-methylprop-2-yn-1-amine;hydrochloride |
InChI |
InChI=1S/C19H17NO.ClH/c1-3-12-20(2)14-16-13-15-8-4-6-10-18(15)21-19-11-7-5-9-17(16)19;/h1,4-11,13H,12,14H2,2H3;1H |
InChI Key |
JFJHNMVNRRNOFC-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC#C)CC1=CC2=CC=CC=C2OC3=CC=CC=C31.Cl |
Origin of Product |
United States |
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